6-(furan-2-yl)-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(2-FURYL)-3-METHYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a fused pyridine and isoxazole ring system.
Preparation Methods
The synthesis of 6-(2-FURYL)-3-METHYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the isoxazole ring followed by the fusion with the pyridine ring. Reaction conditions may involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations . Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
6-(2-FURYL)-3-METHYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to the desired biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds include other fused pyridine derivatives like thiazolo[4,5-b]pyridines and triazolopyridines. Compared to these, 6-(2-FURYL)-3-METHYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE may exhibit unique properties due to its specific ring structure and functional groups, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C17H12N4O3 |
---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-methyl-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H12N4O3/c1-10-15-12(16(22)19-11-4-6-18-7-5-11)9-13(14-3-2-8-23-14)20-17(15)24-21-10/h2-9H,1H3,(H,18,19,22) |
InChI Key |
OLMDHDSFXHKBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
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